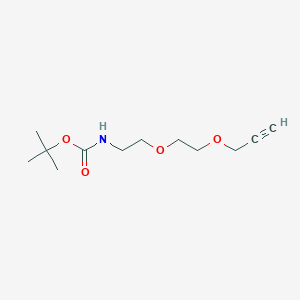

Propargyl-PEG2-NHBoc

Overview

Description

Propargyl-PEG2-NHBoc, also known as tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate, is a compound that features a propargyl group and a t-Boc protected amine group. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). It is a versatile reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Mechanism of Action

Target of Action

Propargyl-PEG2-NHBoc, also known as t-Boc-N-Amido-PEG2-Propargyl, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

This compound acts as a linker molecule in the formation of ADCs and PROTACs . It contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, allows for the efficient attachment of the compound to other molecules .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system . In the context of PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This connection enables the selective degradation of target proteins, affecting various biochemical pathways depending on the specific targets .

Pharmacokinetics

The presence of the polyethylene glycol (peg) moiety in the compound is known to improve water solubility and biological compatibility , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of ADCs or PROTACs . These complexes can selectively target and degrade specific proteins within cells . The degradation of these target proteins can lead to various molecular and cellular effects, depending on the specific protein targeted .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions . Additionally, the compound’s stability and reactivity can be influenced by pH levels, as the t-Boc protected amine group can be deprotected under mildly acidic conditions .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG2-NHBoc plays a significant role in biochemical reactions due to its unique reactivity . The propargyl part of its structure allows it to participate in various chemical reactions . It can interact with other molecules in a highly efficient manner .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions. This interaction allows it to be used in the synthesis of PROTACs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG2-NHBoc is synthesized through a multi-step process. The synthesis typically begins with the preparation of a polyethylene glycol (PEG) derivative, which is then functionalized with a propargyl group. The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like copper sulfate for the click chemistry step .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG2-NHBoc undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Deprotection Reactions: The Boc-protected amine can be deprotected under mildly acidic conditions to yield the free amine

Common Reagents and Conditions

Copper Sulfate: Used as a catalyst in CuAAC reactions.

Trifluoroacetic Acid: Commonly used for the deprotection of the Boc group

Major Products Formed

Triazoles: Formed through CuAAC reactions.

Free Amines: Obtained after deprotection of the Boc group

Scientific Research Applications

Propargyl-PEG2-NHBoc has a wide range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Employed in the development of PROTACs for targeted protein degradation.

Medicine: Utilized in the synthesis of ADCs for targeted drug delivery.

Industry: Applied in the production of specialized polymers and materials

Comparison with Similar Compounds

Similar Compounds

- Propargyl-PEG3-NHBoc

- Propargyl-PEG4-NHBoc

- Propargyl-PEG6-NHBoc

Uniqueness

Propargyl-PEG2-NHBoc stands out due to its optimal balance between hydrophilicity and reactivity. The PEG2 spacer provides sufficient flexibility and solubility, while the propargyl and Boc groups offer versatile functionalization options. This makes it particularly suitable for applications in both biological and chemical research .

Biological Activity

Propargyl-PEG2-NHBoc is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a propargyl group linked to a polyethylene glycol (PEG) moiety and a t-Boc protected amine. The molecular formula is with a molecular weight of approximately 503.63 g/mol . The compound's structure allows it to engage in click chemistry reactions, particularly with azide-bearing compounds, making it versatile for various biochemical applications.

The primary biological activity associated with this compound is its function as a linker in PROTACs. PROTACs utilize two distinct ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets the protein intended for degradation. This mechanism exploits the ubiquitin-proteasome system to selectively degrade target proteins, which is crucial in developing targeted therapies for diseases such as cancer .

Applications in Research

- Targeted Protein Degradation : this compound is integral to synthesizing PROTACs that target various proteins implicated in cancer and other diseases. By facilitating the degradation of these proteins, researchers can potentially overcome resistance mechanisms associated with traditional therapies .

- Antibody-Drug Conjugates (ADCs) : The compound can also be utilized in the development of ADCs, where it serves as a linker that connects antibodies to cytotoxic drugs. This targeted delivery system enhances therapeutic efficacy while minimizing systemic toxicity .

- Cellular Mechanisms : Studies indicate that compounds linked by this compound can influence several cellular pathways, including apoptosis, autophagy, and immune responses. This versatility makes it a valuable tool in pharmacological research aimed at understanding complex biological processes .

Table 1: Summary of Biological Activities

| Activity Area | Description | Reference |

|---|---|---|

| Targeted Protein Degradation | Utilizes E3 ligase-mediated pathways for protein degradation | An S et al., EBioMedicine 2018 |

| Antibody-Drug Conjugates | Enhances specificity and reduces side effects | MedChemExpress |

| Cell Cycle Regulation | Modulates pathways involved in cell cycle and DNA damage | BroadPharm |

Case Study: PROTAC Development

In a recent study published in EBioMedicine, researchers synthesized a series of PROTACs using this compound as the linker. These PROTACs demonstrated significant efficacy in degrading target proteins associated with various cancers. The study highlighted the potential for these compounds to provide new therapeutic avenues for patients resistant to conventional treatments .

Properties

IUPAC Name |

tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOOWEAGRWGHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.